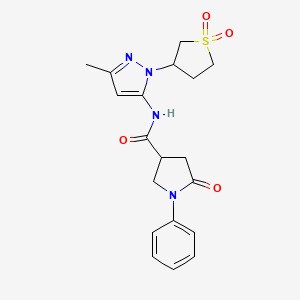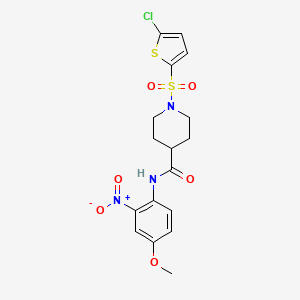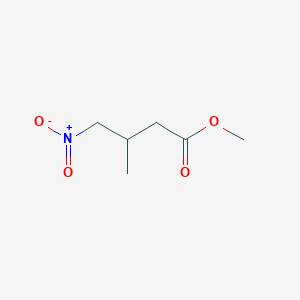
Methyl 3-methyl-4-nitrobutanoate
Vue d'ensemble
Description
Methyl 3-methyl-4-nitrobutanoate is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reaction and Synthesis
- Methyl 3-methyl-4-nitrobutanoate has been studied in various chemical reactions and synthesis processes. For example, Shakirov et al. (2005) explored the reaction of γ-nitroketones and methyl 4-nitrobutanoates with formaldehyde and primary amines, observing the formation of substituted 5-nitrohexahydropyrimidines (Shakirov et al., 2005). Similarly, Shapiro et al. (1988) investigated the regioselective catalyzed addition of proton-donor reagents to 1-alkylcyclopropene-3-carboxylate esters, including reactions with compounds like this compound (Shapiro et al., 1988).
Chemotaxis and Biodegradation
- This compound has been studied in the context of environmental biodegradation. Bhushan et al. (2000) reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a breakdown product of organophosphate insecticides, by Ralstonia sp. SJ98. This research contributes to understanding the environmental impact and decontamination strategies related to compounds like this compound (Bhushan et al., 2000).
Synthesis of Specific Compounds
- The synthesis of specific compounds using this compound has been a subject of interest. For instance, Miyakoshi and Saito (1983) synthesized Quercus lactone, a constituent of alcoholic beverages, from nitropentane, which involved the formation of methyl 3-methyl-4-nitrooctanoate (Miyakoshi & Saito, 1983).
Catalytic and Chemical Reactions
- This compound's involvement in various catalytic and chemical reactions has been extensively studied. For example, Dryahina et al. (2004) conducted a study on the ion chemistry of various ions with nitroalkanes, including this compound, providing insights into their reactivity and potential applications in different fields (Dryahina et al., 2004).
Mécanisme D'action
Mode of Action
It’s known that many nitro compounds undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that many nitro compounds can participate in various biochemical reactions, including michael additions . These reactions can lead to changes in downstream pathways, potentially affecting cellular processes.
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in molecular structures and cellular processes .
Propriétés
IUPAC Name |
methyl 3-methyl-4-nitrobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-5(4-7(9)10)3-6(8)11-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQJCNUWYDGVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
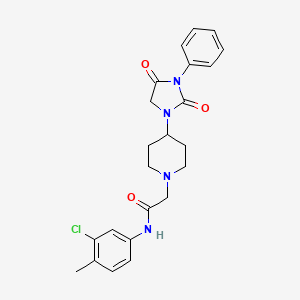

![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020305.png)

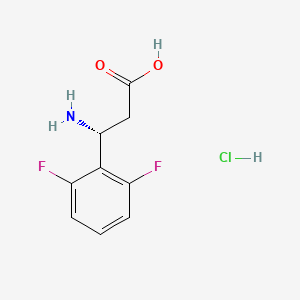
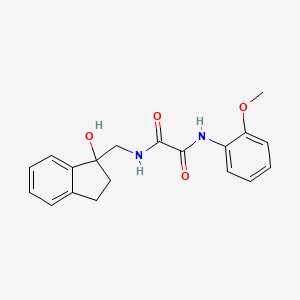

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020313.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B3020315.png)

